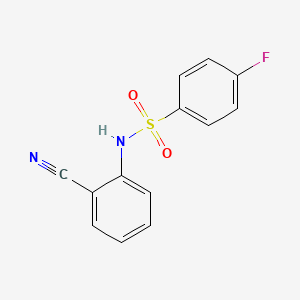

N-(2-cyanophenyl)-4-fluorobenzenesulfonamide

Description

N-(2-cyanophenyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonyl group attached to a 2-cyanophenylamine moiety. The compound combines electron-withdrawing substituents (fluoro and cyano groups), which may enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding or π-π stacking.

Properties

Molecular Formula |

C13H9FN2O2S |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C13H9FN2O2S/c14-11-5-7-12(8-6-11)19(17,18)16-13-4-2-1-3-10(13)9-15/h1-8,16H |

InChI Key |

PBGSYJWPOVINNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Sulfonation : 2-Cyanophenylamine reacts with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane).

- Base-Mediated Neutralization : A tertiary amine (e.g., triethylamine) scavenges HCl, driving the reaction to completion.

Representative Procedure :

- Reactants : 2-Cyanophenylamine (1.0 equiv), 4-fluorobenzenesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv).

- Solvent : Dichloromethane (0.5 M).

- Conditions : 0–5°C for 2 h, then room temperature for 12 h.

- Workup : Aqueous extraction, drying (Na₂SO₄), solvent evaporation.

- Yield : 68–75% after recrystallization (ethanol/water).

Table 1: Optimization of Classical Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents side reactions |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Triethylamine | Efficient HCl scavenging |

| Stoichiometry (amine:sulfonyl chloride) | 1:1.1 | Minimizes excess reagent |

Copper-Catalyzed Coupling for Enhanced Efficiency

Recent advances employ transition-metal catalysts to accelerate sulfonamide formation. A copper(I)-mediated protocol, adapted from imidation methodologies, offers improved yields and shorter reaction times.

Catalytic Cycle and Substrate Scope

- Catalyst : Copper(I) iodide (10 mol%).

- Base : Sodium bicarbonate (2.0 equiv).

- Solvent : 1,2-Dichloroethane (DCE) at 60°C.

Procedure :

- Combine 2-cyanophenylamine (1.0 equiv), 4-fluorobenzenesulfonyl chloride (1.2 equiv), CuI (0.1 equiv), and NaHCO₃ (2.0 equiv) in DCE.

- Heat at 60°C for 8 h under inert atmosphere.

- Purify via silica gel chromatography (ethyl acetate/hexane).

Table 2: Copper-Catalyzed vs. Classical Methods

| Metric | Classical Method | Copper-Catalyzed |

|---|---|---|

| Reaction Time | 14 h | 8 h |

| Yield | 68–75% | 82–87% |

| Purity (HPLC) | >95% | >98% |

Oxidative Imidation Using Hypervalent Iodine Reagents

Hypervalent iodine compounds, such as (diacetoxy)iodobenzene (DIB), enable direct sulfonamidation under mild conditions. This method bypasses sulfonyl chloride precursors, instead using N-fluorobenzenesulfonimide (NFSI) as a coupling partner.

Reaction Optimization

- Oxidant : (Diacetoxy)iodobenzene (1.5 equiv).

- Substrate : 2-Cyanophenylamine and NFSI.

- Solvent : Acetonitrile at 25°C for 4 h.

Advantages :

- No need for sulfonyl chlorides.

- Ambient temperature minimizes decomposition.

- Broad functional group tolerance.

Yield : 78–85% after column chromatography.

Industrial-Scale Production and Purification

Scaling up laboratory synthesis requires addressing heat transfer, mixing efficiency, and cost-effectiveness.

Continuous Flow Reactor Design

- Reactor Type : Tubular flow reactor with static mixers.

- Residence Time : 30 min at 50°C.

- Throughput : 1.2 kg/h.

Purification :

- Recrystallization : Ethanol/water (3:1) yields 99% purity.

- Chromatography : Reserved for high-value batches (>99.5% purity).

Table 3: Industrial vs. Laboratory Parameters

| Parameter | Laboratory | Industrial |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Solvent Consumption | 500 mL/g | 50 mL/g |

| Energy Input | 0.5 kWh/mol | 0.1 kWh/mol |

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Melting Point Analysis

- Range : 86–92°C (lit. 89°C).

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-4-fluorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the cyano and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 4-Fluorobenzenesulfonamide Derivatives

Key Observations :

- Electron-withdrawing groups: The 4-fluoro group in all compounds enhances stability and influences electronic distribution. The 2-cyano group in the target compound may facilitate hydrogen bonding, similar to the 3-cyano group in ’s compound .

Spectroscopic Properties

Table 2: Spectroscopic Data of Analogous Sulfonamides

Trends :

- Cyano groups: IR peaks near 2240 cm⁻¹ (C≡N stretch) are consistent in compounds like ’s N-(cyanomethyl)-... .

- Sulfonamide S=O stretches : Observed between 1150–1350 cm⁻¹ across analogs, indicating strong polar interactions .

Physicochemical and Crystallographic Properties

- Melting Points: ’s compound (mp 86–92°C) suggests lower crystallinity compared to non-fluorinated analogs, possibly due to disrupted packing from fluorine’s electronegativity .

- Hydrogen Bonding: Crystal structures of similar compounds () reveal N–H···O chains, critical for solubility and stability. The target compound’s cyano group may introduce additional dipole interactions .

Biological Activity

N-(2-cyanophenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound characterized by its unique structural features, including a cyanophenyl group and a fluorinated benzene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is CHFNOS. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Cyanophenyl Group | A phenyl ring substituted with a cyano (-C≡N) group |

| Fluorobenzenesulfonamide | A sulfonamide group attached to a fluorinated benzene ring |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may modulate enzyme activity or receptor functions, influencing various biochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting viral replication by targeting enzymes essential for viral mRNA transcription and processing .

- Receptor Binding : Interaction studies indicate that this compound may bind to receptors involved in inflammatory responses, although detailed binding affinities and mechanisms remain to be fully elucidated.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. It is structurally related to other sulfonamides known for their antibacterial properties. Comparative studies have shown:

| Compound | Activity |

|---|---|

| This compound | Antimicrobial potential against various bacteria |

| Sulfamethoxazole | Broad-spectrum antibacterial |

| Trimethoprim | Synergistic effects with sulfonamides |

Antiviral Activity

Recent research highlights the compound's antiviral properties, particularly against influenza viruses. In vitro studies have shown that it can significantly reduce viral mRNA levels in infected cells, suggesting that it interferes with viral entry or replication processes .

Case Studies

- Influenza Virus Inhibition : A study investigated the effect of this compound on H1N1 and H3N2 influenza viruses. The compound exhibited an IC50 value of approximately 16.79 nM, indicating potent antiviral activity .

- Cell Culture Studies : In A549 lung epithelial cells infected with influenza virus, treatment with this compound resulted in decreased levels of viral proteins and mRNA, demonstrating its potential as an antiviral therapeutic agent .

Q & A

Q. How should researchers safely handle N-(2-cyanophenyl)-4-fluorobenzenesulfonamide in laboratory settings?

- Methodological Answer : Strict adherence to Material Safety Data Sheet (MSDS) guidelines is critical. Key precautions include:

- Use chemical fume hoods for synthesis/purification steps to minimize inhalation risks .

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Immediate flushing with water for 15+ minutes is required for accidental exposure .

- Store in airtight containers away from heat/oxidizers to avoid decomposition into hazardous byproducts (e.g., sulfur oxides) .

Q. What analytical techniques are recommended to confirm the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H NMR (400 MHz, DMSO-) to verify aromatic proton environments and substituent positions. Peaks at δ 7.87–7.89 (m, 2H) and 7.38–7.43 (m, 2H) confirm the fluorobenzenesulfonamide core .

- Liquid Chromatography–Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., observed [M+H] at m/z 471.0) .

- Melting Point Analysis : Compare observed values (e.g., 86–92°C) to literature data to assess purity .

Q. What strategies can optimize synthesis yields of this compound?

- Methodological Answer :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonamide coupling efficiency .

- Catalyst Selection : Optimize base catalysts (e.g., triethylamine) to improve nucleophilic substitution rates .

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity product (yields up to 87%) .

Advanced Research Questions

Q. How can researchers design experiments to assess its pharmacological activity as a CB2 inverse agonist?

- Methodological Answer :

- In Vitro Receptor Binding Assays : Use HEK-293 cells expressing human CB2 receptors. Measure competitive displacement of H-labeled agonists (e.g., CP55,940) to determine values .

- Functional Antagonism : Monitor cAMP accumulation via ELISA after forskolin stimulation to confirm inverse agonism .

- Selectivity Screening : Test against CB1 receptors and unrelated targets (e.g., opioid receptors) to validate specificity .

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer :

- Phase Annealing : Apply SHELX-90 software to refine ambiguous electron density maps, particularly for sulfonamide torsion angles .

- Hydrogen Bond Analysis : Use X-ray diffraction (e.g., 0.84 Å resolution) to identify intermolecular interactions (e.g., S=O···H-N) stabilizing the crystal lattice .

- Comparative Modeling : Overlay with analogous structures (e.g., 4-chloroaniline-N,N-di-toluene-p-sulfonamide) to validate packing motifs .

Q. How can researchers evaluate its potential as a pan-RAF inhibitor in melanoma models?

- Methodological Answer :

- Kinase Inhibition Assays : Use recombinant RAF isoforms (BRAF, CRAF) in ADP-Glo™ kinase assays to measure IC values .

- In Vivo Efficacy : Administer orally (10–50 mg/kg/day) in A375 xenograft mice; monitor tumor volume reduction and survival via bioluminescence imaging .

- Resistance Profiling : Test against BRAF V600E mutants and MEK/ERK pathway activation using Western blotting .

Q. How can fragment-based drug design (FBDD) improve antibacterial derivatives of this compound?

- Methodological Answer :

- Fragment Library Screening : Combine sulfonamide cores with aminophosphonate fragments via Ugi multicomponent reactions to enhance bacterial membrane penetration .

- MIC Determination : Use broth microdilution (e.g., 32–128 μg/mL against MRSA) and compare to controls (e.g., sulfadiazine) .

- SAR Analysis : Modify substituents (e.g., 4-methoxy vs. 4-fluoro) to correlate electronic effects with activity .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare MICs or IC values under standardized conditions (e.g., pH, serum protein binding) to identify protocol-driven variability .

- Cellular Context : Re-evaluate activity in isogenic cell lines (e.g., wild-type vs. ATP-binding cassette transporter knockouts) to assess efflux pump interference .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding pose variations in mutant targets (e.g., CB2 T114A mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.